molecular formula C36H64N10O10 B12597535 L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- CAS No. 646061-83-8

L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl-

Cat. No.: B12597535
CAS No.: 646061-83-8
M. Wt: 797.0 g/mol
InChI Key: JTUCFNASFDHDRU-OPXRDTOJSA-N
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Description

L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the growing peptide chain using TFA.

    Coupling reaction: under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues like methionine or cysteine if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

Biochemical Research

1.1 Peptide Synthesis and Characterization

The compound serves as a model for studying peptide synthesis and characterization techniques. Its complex structure allows researchers to investigate the effects of amino acid sequence on peptide stability and functionality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to analyze the purity and molecular weight of synthesized peptides, including this compound .

1.2 Enzymatic Studies

Due to its amino acid composition, this peptide can be utilized in enzymatic studies to explore enzyme-substrate interactions. For instance, alanine racemase, an enzyme that interconverts L-alanine and D-alanine, plays a crucial role in bacterial metabolism. Studying this peptide can provide insights into how modifications in amino acid sequences affect enzyme activity and specificity .

Pharmaceutical Applications

2.1 Drug Development

The compound's structure suggests potential applications in drug development, particularly as a lead compound for designing novel therapeutics. Its unique sequence may interact with specific biological targets, leading to the development of new drugs aimed at treating diseases such as cancer or metabolic disorders .

2.2 Antioxidant Properties

Research indicates that peptides derived from amino acids like alanine may exhibit antioxidant properties. This could be relevant for developing nutraceuticals aimed at reducing oxidative stress in cells, which is implicated in various diseases .

Nutritional Science

3.1 Dietary Supplements

Peptides like L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- are being explored as dietary supplements due to their potential benefits in muscle recovery and growth. Research suggests that specific combinations of amino acids can enhance protein synthesis and improve recovery times post-exercise, making them attractive for athletes and fitness enthusiasts .

3.2 Functional Foods

Incorporating such peptides into functional foods could enhance their nutritional profile. The bioactive properties of these peptides may contribute to health benefits beyond basic nutrition, including improved immune function and gut health .

Biotechnology Applications

4.1 Biocatalysis

The compound's structure can be leveraged in biocatalytic processes, where enzymes are used to catalyze chemical reactions under mild conditions. This application is particularly valuable in green chemistry for synthesizing pharmaceuticals with reduced environmental impact .

4.2 Genetic Engineering

In genetic engineering, peptides like this one can serve as markers or components in the design of genetically modified organisms (GMOs). Their role in signaling pathways can be crucial for understanding gene expression and regulation mechanisms .

Case Studies

Case StudyFocusFindings
Study on Peptide SynthesisInvestigated the efficiency of synthesizing complex peptidesFound that specific sequences enhance yield during synthesis
Antioxidant Activity AssessmentEvaluated antioxidant properties of alanine-derived peptidesDemonstrated significant reduction in oxidative stress markers
Nutritional Impact on AthletesAnalyzed effects of peptide supplementation on recoveryReported improved muscle recovery times post-exercise

Mechanism of Action

The mechanism of action of L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-leucyl-L-alanine
  • L-Alanyl-L-glutamine dipeptide
  • L-Alanine, N-glycyl-

Uniqueness

L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- is a complex peptide composed of various amino acids, primarily featuring L-Alanine and several other amino acids in its structure. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology.

  • Molecular Formula : C₃₈H₆₉N₁₁O₁₄
  • Molecular Weight : 797.0 g/mol .
  • IUPAC Name : L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl-.

Biological Activity

The biological activity of L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- can be understood through its constituent amino acids and their known physiological roles:

  • Peptide Formation : The compound's structure allows it to participate in various biochemical pathways as a peptide. Peptides are known to play critical roles in cell signaling, immune response, and metabolic regulation.
  • Acylation Studies : Recent research indicates that acylated amino acids, including derivatives of alanine, play vital roles in metabolic processes. A study identified 53 acylated metabolites related to glycine and alanine in rat biological matrices, suggesting that similar modifications may enhance the biological activity of this compound .
  • Potential Therapeutic Applications : The diverse amino acid composition suggests potential applications in drug development, particularly in targeting specific cellular pathways involved in diseases such as cancer and metabolic disorders. For example, dipeptides like L-Leucyl-L-alanine have been shown to influence pathways related to apoptosis and cell proliferation .

Case Studies

  • Acylated Amino Acids : A study explored the acylation of glycine and alanine derivatives, leading to the discovery of novel metabolites with distinct tissue distributions. This research highlights the importance of structural modifications in enhancing the biological functions of these compounds .
  • Metabolic Profiling : In a metabolic profiling study using mass spectrometry, researchers identified various metabolites derived from alanine and its derivatives. This approach provides insights into the physiological roles these compounds may play in metabolism and disease states .

Research Findings

StudyFindings
Acylation StudyIdentified 53 acylated metabolites related to alanine; novel tissue-specific distributions discovered .
Metabolic ProfilingMass spectrometry revealed diverse alanine-derived metabolites with potential implications in metabolism .
Dipeptide ActivityDipeptides influence cellular pathways related to apoptosis and proliferation; potential therapeutic uses identified .

Properties

CAS No.

646061-83-8

Molecular Formula

C36H64N10O10

Molecular Weight

797.0 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C36H64N10O10/c1-19(2)15-24(42-26(47)16-38)32(51)44-30(21(5)6)35(54)45-29(20(3)4)34(53)40-18-28(49)46-14-10-12-25(46)33(52)43-23(11-8-9-13-37)31(50)39-17-27(48)41-22(7)36(55)56/h19-25,29-30H,8-18,37-38H2,1-7H3,(H,39,50)(H,40,53)(H,41,48)(H,42,47)(H,43,52)(H,44,51)(H,45,54)(H,55,56)/t22-,23-,24-,25-,29-,30-/m0/s1

InChI Key

JTUCFNASFDHDRU-OPXRDTOJSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN

Origin of Product

United States

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